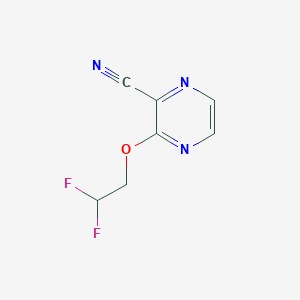![molecular formula C13H17N3O2 B3010166 N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide CAS No. 2223199-44-6](/img/structure/B3010166.png)
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor works by selectively inhibiting the activity of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide, which is involved in the regulation of multiple cellular processes. The inhibition of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide leads to the activation of downstream signaling pathways that promote cell differentiation and apoptosis. The mechanism of action of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor is complex and involves the modulation of multiple cellular pathways.
Biochemical and Physiological Effects:
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce neuronal loss in animal models of Down syndrome. N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide. It has been extensively studied and validated in animal models, making it a reliable tool for research. However, N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the selection of appropriate concentrations and experimental conditions.
Future Directions
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has significant potential for the development of novel therapeutics for cancer, neurodegenerative disorders, and Down syndrome. Future research should focus on the optimization of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor for clinical use, including the development of more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor and its potential off-target effects. The exploration of combination therapies with other drugs may also be a promising avenue for future research.
Conclusion:
In conclusion, N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is complex, and its scientific research application has been extensively studied. The mechanism of action of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor is complex, and it has significant biochemical and physiological effects. N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has advantages and limitations for lab experiments, and future research should focus on its optimization and elucidation of its mechanism of action.
Synthesis Methods
The synthesis of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final reaction to produce the desired product. The synthesis method is complex and requires expertise in organic chemistry. The most common approach to synthesizing N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor is through a multi-step process involving the use of various reagents and catalysts.
Scientific Research Applications
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and Down syndrome. It has been shown to inhibit the activity of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide, a protein kinase that plays a role in the regulation of cell proliferation, differentiation, and survival. The inhibition of N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide has been linked to the suppression of tumor growth and the improvement of cognitive function in animal models of Down syndrome.
properties
IUPAC Name |
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-5-12(17)15-11-6-7-18-13(11)10-8-14-16(3)9(10)2/h8,11,13H,6-7H2,1-3H3,(H,15,17)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDMBLOXRUNZFH-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOC1C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCO[C@@H]1C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

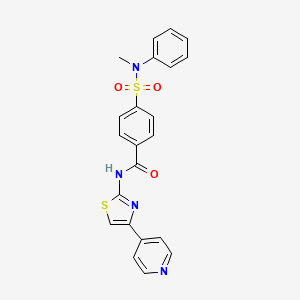
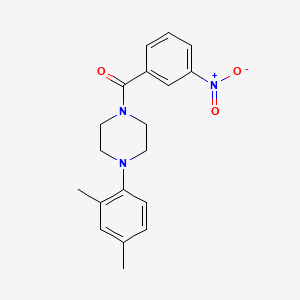

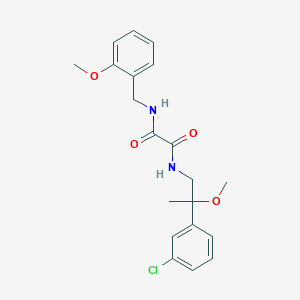
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)
![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

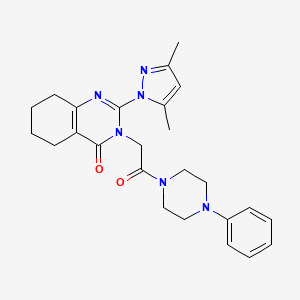
![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)
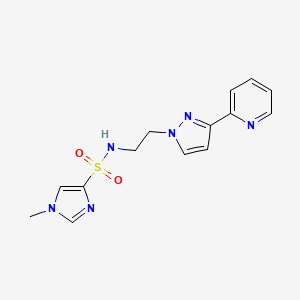
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)
